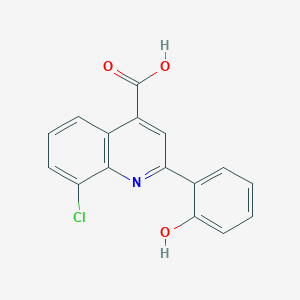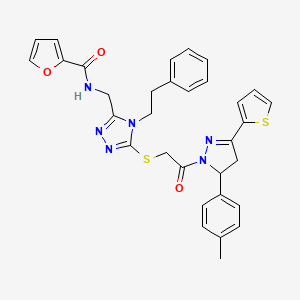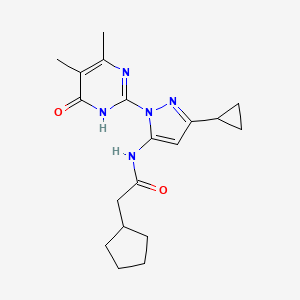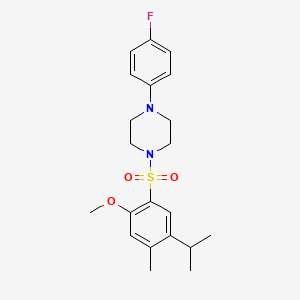
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10ClNO3 . It is used to synthesize 8-chloro-2-(2-oxo-2-phenylethoxy)quinoline and 8-chloro-2-(2-oxopropoxy)quinolone .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies . The InChI code for this compound is 1S/C16H10ClNO3/c17-12-6-3-5-9-11 (16 (20)21)8-13 (18-15 (9)12)10-4-1-2-7-14 (10)19/h1-8,19H, (H,20,21) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.71 .Wissenschaftliche Forschungsanwendungen
Anticorrosive Materials
Quinoline derivatives, including 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, have shown significant effectiveness as anticorrosive materials. Their utility stems from their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding, thanks to the high electron density contributed by polar substituents like hydroxyl groups. This characteristic makes quinoline derivatives valuable in protecting metals against corrosion, highlighting their importance in industrial applications where metal preservation is crucial Verma, Quraishi, & Ebenso, 2020.
Optoelectronic Materials
Research into quinazolines and pyrimidines, related to the quinoline family, has revealed their potential in creating novel optoelectronic materials. These compounds are integral in synthesizing luminescent small molecules and chelate compounds, which are vital for photo- and electroluminescence applications. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is greatly valued for developing materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This suggests that derivatives of this compound could be explored for similar applications, leveraging their structural features for optoelectronic advancements Lipunova, Nosova, Charushin, & Chupakhin, 2018.
Green Chemistry in Quinoline Synthesis
The synthesis of quinoline scaffolds, including those related to this compound, is shifting towards green chemistry approaches. These methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, promoting non-toxic and environmentally friendly processes. Green chemistry approaches in designing quinoline scaffolds are crucial for developing safer pharmaceuticals and reducing the environmental impact of chemical synthesis. This evolution in synthesis methods aligns with global efforts to implement sustainable and responsible chemical practices Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019.
Eigenschaften
IUPAC Name |
8-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-12-6-3-5-9-11(16(20)21)8-13(18-15(9)12)10-4-1-2-7-14(10)19/h1-8,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFZPSDQSZKXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610881.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol](/img/structure/B2610883.png)
![1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2610885.png)
![1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2610888.png)

![N-(3,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2610890.png)




![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)